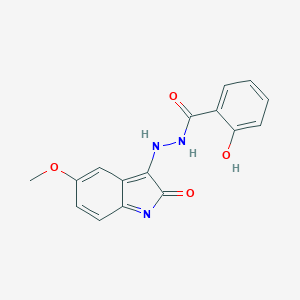
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, also known as C16, is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a benzimidazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and proliferation. Specifically, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Moreover, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its potent antitumor activity against various cancer cell lines. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits favorable pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its poor solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, including the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine and its potential application in other fields, such as neurology and immunology. Moreover, the development of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-chlorobenzylamine with 1-propyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported that N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Molekularformel |
C17H18ClN3 |
|---|---|
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18ClN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZTRBNMCXHAPXSQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)


![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
